

An In-Depth Technical Guide to the Solubility and Stability of Metronidazole

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of metronidazole, a widely used antimicrobial agent. The data and protocols presented herein are essential for the formulation development, quality control, and regulatory submission of metronidazole-containing drug products. It is important to note that while the query specified **isometronidazole**, the available scientific literature predominantly focuses on metronidazole. Given their structural similarity, the data on metronidazole serves as a critical reference.

Solubility Profile of Metronidazole

The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate and bioavailability. Metronidazole is described as slightly soluble in water and alcohol[1]. Its aqueous solubility is temperature-dependent, increasing as the temperature rises[2].

Aqueous and Solvent Solubility

The solubility of metronidazole has been determined in various solvents and binary solvent blends. The data indicates that its solubility is influenced by the polarity of the solvent system.

Table 1: Solubility of Metronidazole in Various Solvents



Solvent System	Temperature (°C)	Solubility	Reference
Water	20	8.3 mg/mL	[2]
Water	26	8.8 mg/mL	[2]
Water	30	11.4 mg/mL	[2]
Suspension Formulation	25	6.0 mg/mL	
Ethanol	Not Specified	~5 mg/mL	-
Dioxane-water blends	35	Variable (Bell-shaped curve)	
2-(2- ethoxyethoxy)ethanol + water	25.15 - 60.15	Variable (Increases with temperature)	_
Solid Dispersion (PEG-1500, 1:3 ratio)	37	10.244 mg/mL	-
Solid Dispersion (PEG-1500, 1:5 ratio)	37	10.534 mg/mL	-

Note: PEG refers to Polyethylene Glycol.

pH-Dependent Solubility

The pH of the medium plays a significant role in the solubility of ionizable drugs like metronidazole, which has a pKa of 2.6. A saturated aqueous solution of metronidazole has a pH of 5.8. While detailed quantitative data on solubility across a wide pH range was not extensively available in the reviewed literature, it is established that for weakly basic drugs, solubility generally increases in acidic pH due to the formation of more soluble salts.

Stability Profile of Metronidazole

Stability testing is crucial to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. Metronidazole's stability is affected by several factors, including pH, temperature, and light.



pH and Temperature Stability

Metronidazole exhibits maximum stability in the pH range of 4 to 6. The degradation of metronidazole in aqueous solutions generally follows pseudo-first-order kinetics.

Table 2: Stability of Metronidazole under Various Conditions

Product Type	Storage Conditions	Duration	Observations	Reference
Oral Suspension (50 mg/mL)	4°C and 25°C/60% RH	90 days	Remained within ±10% of initial concentration. pH, color, odor, and resuspendability were unchanged.	
Intravenous Infusion	40°C and 50°C	90 days	Good stability. Degradation followed pseudo- first-order kinetics.	_
Tablets	4°C, 20°C, 40°C (75% RH)	12 months	Complied with USP specifications. Degradation was slowest at 20°C.	_
Aqueous Solution (pH 3.1- 9.9)	Accelerated	Not Specified	Maximum stability at pH 5.6. Degradation rate is pH- dependent.	_

Forced Degradation Studies



Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a drug molecule. These studies involve exposing the drug to more severe conditions than those used for accelerated stability testing.

Table 3: Summary of Forced Degradation Studies on Metronidazole

Stress Condition	Reagent/Details	Outcome	Reference
Acid Hydrolysis	1.0N HCl, refluxed for 6 hours at 60°C	Mild degradation	
Base Hydrolysis	1.0N NaOH, refluxed for 6 hours at 60°C	Significant degradation	
Oxidative Degradation	Not specified	Mild degradation	-
Thermal Degradation	Dry heat	Stable	-
Photolytic Degradation	UV light (254 nm)	Accelerated degradation compared to light-protected samples	-

Experimental Protocols

Detailed and validated methodologies are fundamental for obtaining reliable solubility and stability data. The following sections outline generalized protocols based on methods described in the literature.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the method described for determining the solubility of metronidazole in binary solvent blends.

- Preparation of Solvent Systems: Prepare a series of 15 mL solvent blends (e.g., dioxanewater) in screw-capped vials.
- Sample Addition: Add an excess amount of metronidazole powder to each vial.



- Equilibration: Place the vials in a thermostatic water bath maintained at a constant temperature (e.g., 35 ± 0.2°C) and agitate to allow the system to reach equilibrium.
- Sample Withdrawal and Filtration: After equilibration, carefully withdraw a sample from the supernatant and filter it to remove any undissolved solid particles.
- Analysis: Analyze the concentration of metronidazole in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 273 nm).
- Calculation: Calculate the solubility of metronidazole in each solvent system based on the concentration of the saturated solution.

Protocol for Forced Degradation Study

This protocol is a generalized procedure based on ICH guidelines and information from various forced degradation studies.

- Preparation of Stock Solution: Prepare a stock solution of metronidazole at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
- Acid Hydrolysis:
 - o Mix equal volumes of the stock solution and an acidic solution (e.g., 1.0N HCl).
 - Reflux the mixture for a specified period (e.g., 6 hours) at a controlled temperature (e.g., 60°C).
 - Cool the solution and neutralize it before analysis.
- Base Hydrolysis:
 - Mix equal volumes of the stock solution and a basic solution (e.g., 1.0N NaOH).
 - Reflux the mixture under the same conditions as the acid hydrolysis.
 - Cool and neutralize the solution before analysis.

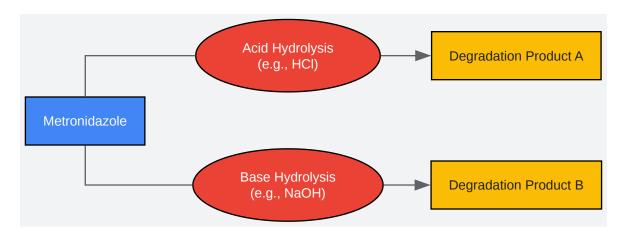


- Oxidative Degradation:
 - Treat the stock solution with an oxidizing agent (e.g., hydrogen peroxide).
 - Store the solution under controlled conditions for a specified duration.
- Thermal Degradation:
 - Expose the solid drug substance or a solution to dry heat at an elevated temperature.
- Photolytic Degradation:
 - Expose the drug solution to a combination of UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.
- Analysis:
 - Analyze all stressed samples and a control sample using a stability-indicating analytical method (e.g., HPLC).
 - Determine the percentage of degradation and identify any degradation products.

Visualizations

Conceptual Degradation Pathway of Metronidazole

The following diagram illustrates a simplified, conceptual degradation pathway for metronidazole under hydrolytic stress conditions, leading to the formation of degradation products.



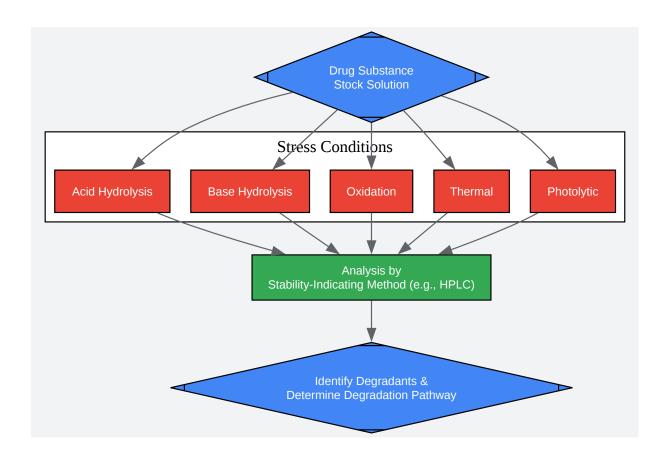


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Caption: Conceptual diagram of metronidazole degradation under hydrolytic stress.

Experimental Workflow for a Forced Degradation Study

This diagram outlines the general workflow for conducting a forced degradation study of a drug substance.



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Caption: General workflow for a forced degradation study.

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